molecular formula C23H25ClN2O B12139534 2-chloro-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 4'-cyclohexane]

2-chloro-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 4'-cyclohexane]

Cat. No.: B12139534
M. Wt: 380.9 g/mol
InChI Key: BFKBWIIQRJCRSU-UHFFFAOYSA-N
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Description

2-chloro-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 4’-cyclohexane] is a complex organic compound characterized by its spiro structure, which involves a unique arrangement of multiple rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 4’-cyclohexane] typically involves multi-step organic reactionsCommon reagents used in these steps include chlorinating agents, alkylating agents, and phenylating agents under controlled conditions such as specific temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 4’-cyclohexane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating and alkylating agents. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted spiro compounds .

Mechanism of Action

The mechanism of action of 2-chloro-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 4’-cyclohexane] involves its interaction with molecular targets through its unique structural features. The spiro structure allows for specific binding interactions with enzymes or receptors, potentially modulating their activity. The chloro, ethyl, and phenyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 4’-cyclohexane] is unique due to its specific combination of functional groups and spiro structure, which confer distinct electronic and binding properties. This makes it a valuable compound for specialized applications in both research and industry .

Properties

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

IUPAC Name

9-chloro-4'-ethyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C23H25ClN2O/c1-2-16-10-12-23(13-11-16)26-21(19-14-18(24)8-9-22(19)27-23)15-20(25-26)17-6-4-3-5-7-17/h3-9,14,16,21H,2,10-13,15H2,1H3

InChI Key

BFKBWIIQRJCRSU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

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